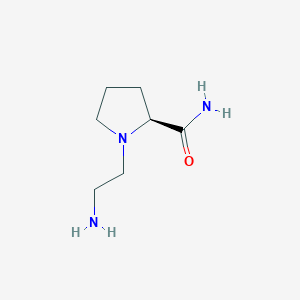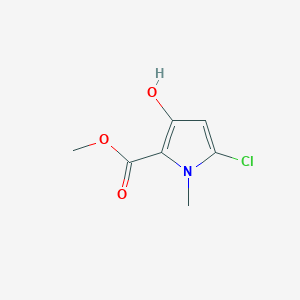
methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a chlorine atom, a hydroxyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole precursor with chlorinating agents and esterification reagents. One common method involves the chlorination of 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxo-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Formation of 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of 5-substituted-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate derivatives.
Applications De Recherche Scientifique
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate: Similar in structure but with an indene ring instead of a pyrrole ring.
5-chloro-3-phenyl-1H-indole-2-carboxylate: Contains an indole ring and a phenyl group, differing in the core structure and substituents[][5].
Uniqueness
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, hydroxyl group, and ester functionality makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H8ClNO3 |
|---|---|
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
methyl 5-chloro-3-hydroxy-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-9-5(8)3-4(10)6(9)7(11)12-2/h3,10H,1-2H3 |
Clé InChI |
VRBRFEJOERJPKR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=C1C(=O)OC)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


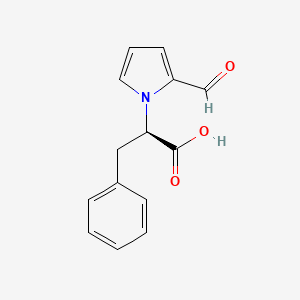

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
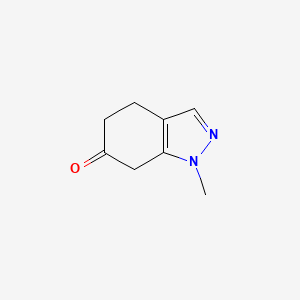

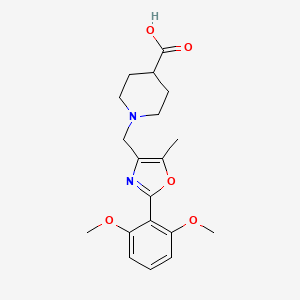
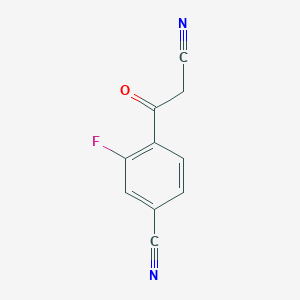
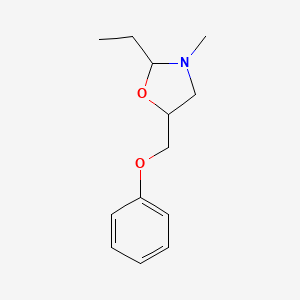
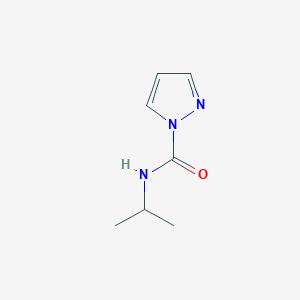
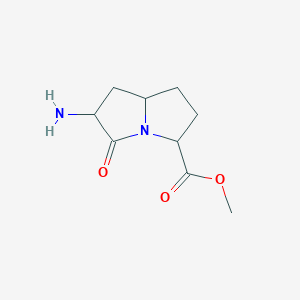
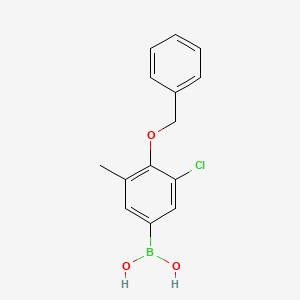
amine](/img/structure/B12854130.png)
